
5-Methylmorpholine-3-carboxylic acid hydrochloride, cis
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methylmorpholine-3-carboxylic acid hydrochloride, cis, is a chemical compound with the molecular formula C6H12ClNO3. It is a derivative of morpholine, a heterocyclic amine, and is characterized by the presence of a carboxylic acid group and a methyl group attached to the morpholine ring. This compound is often used in research and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylmorpholine-3-carboxylic acid hydrochloride, cis, typically involves the reaction of morpholine with methylating agents and carboxylating agents under controlled conditions. One common method involves the use of methyl iodide and carbon dioxide in the presence of a base to introduce the methyl and carboxyl groups, respectively. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) at low temperatures to ensure selectivity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound, may involve continuous flow reactors to optimize reaction conditions and increase production efficiency. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product.
化学反応の分析
Types of Reactions
5-Methylmorpholine-3-carboxylic acid hydrochloride, cis, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles such as hydroxide or amine groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an aqueous or organic solvent at room temperature.
Reduction: Lithium aluminum hydride; performed in anhydrous ether or THF under inert atmosphere.
Substitution: Nucleophiles like hydroxide or amines; reactions are often conducted in polar solvents such as water or alcohols.
Major Products Formed
Oxidation: N-oxides of 5-Methylmorpholine-3-carboxylic acid hydrochloride.
Reduction: 5-Methylmorpholine-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
5-Methylmorpholine-3-carboxylic acid hydrochloride, cis, has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and as a probe for biochemical pathways.
Medicine: Investigated for its potential therapeutic properties, including its role as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
作用機序
The mechanism of action of 5-Methylmorpholine-3-carboxylic acid hydrochloride, cis, involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. It may also interact with cellular receptors and transporters, influencing biochemical pathways and cellular functions.
類似化合物との比較
Similar Compounds
Morpholine-3-carboxylic acid hydrochloride: Lacks the methyl group, resulting in different chemical properties and reactivity.
5-Ethylmorpholine-3-carboxylic acid hydrochloride: Contains an ethyl group instead of a methyl group, leading to variations in steric and electronic effects.
N-Methylmorpholine-3-carboxylic acid hydrochloride: The methyl group is attached to the nitrogen atom, altering its chemical behavior.
Uniqueness
5-Methylmorpholine-3-carboxylic acid hydrochloride, cis, is unique due to the presence of both a methyl group and a carboxylic acid group on the morpholine ring. This combination of functional groups imparts distinct chemical properties, making it valuable in various research and industrial applications.
特性
分子式 |
C6H12ClNO3 |
|---|---|
分子量 |
181.62 g/mol |
IUPAC名 |
(3S,5S)-5-methylmorpholine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C6H11NO3.ClH/c1-4-2-10-3-5(7-4)6(8)9;/h4-5,7H,2-3H2,1H3,(H,8,9);1H/t4-,5-;/m0./s1 |
InChIキー |
INFAGHWRLYMQRH-FHAQVOQBSA-N |
異性体SMILES |
C[C@H]1COC[C@H](N1)C(=O)O.Cl |
正規SMILES |
CC1COCC(N1)C(=O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-Azabicyclo[3.2.1]octane, 8-[2-chloro-5,6,7,8-tetrahydro-6-[2-methyl-5-(1-methylethyl)phenyl]pyrido[4,3-d]pyrimidin-4-yl]-3-methoxy-](/img/structure/B12334986.png)
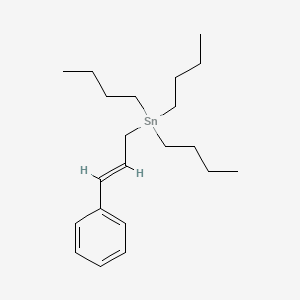
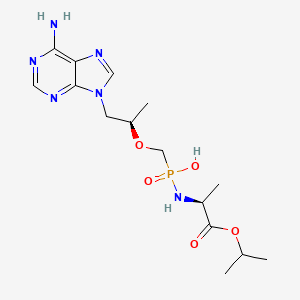
![3-(3-Hydroxypropyl)-7,8-dimethoxy-1,3-dihydro-2h-benzo[d]azepin-2-one](/img/structure/B12334997.png)

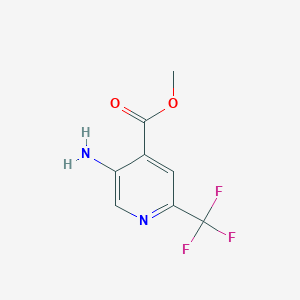
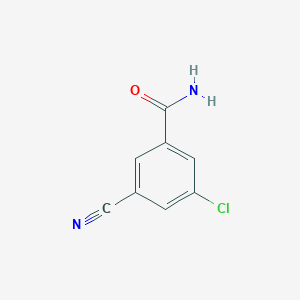

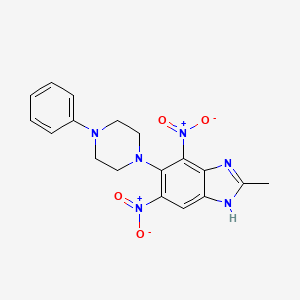
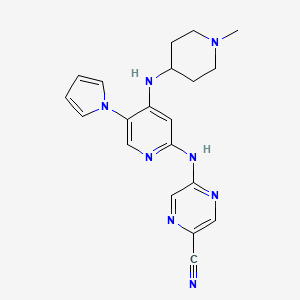
![4-Oxo-3,4a-dihydropyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B12335040.png)

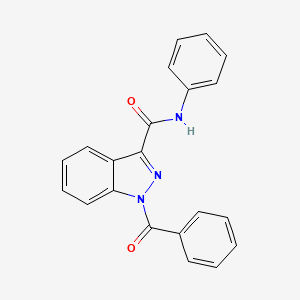
![3-[[(2-Tetrahydropyranyl)oxy][4-(trifluoromethyl)phenyl]methyl]isoxazole-4-carboxylic Acid](/img/structure/B12335065.png)
